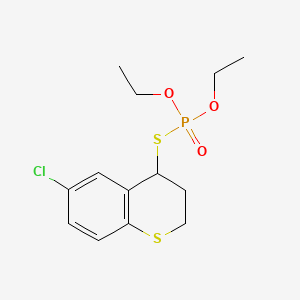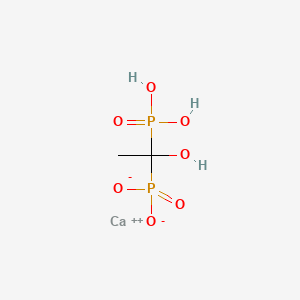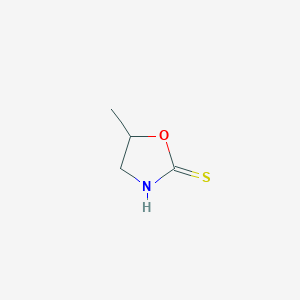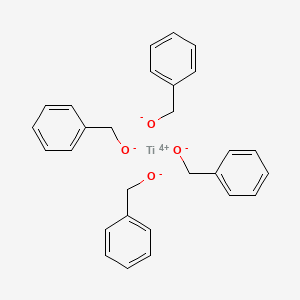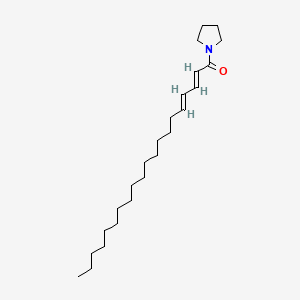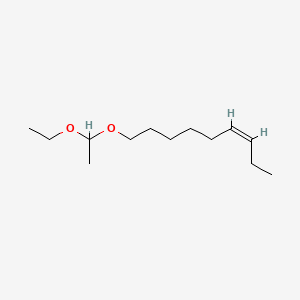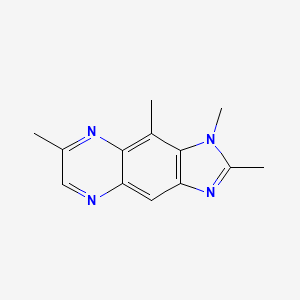
4-Nonene, 1,1,3-triethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonene, 1,1,3-triethoxy- is an organic compound with the molecular formula C15H30O3 It is a member of the alkyl orthoesters family, characterized by three alkoxy groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonene, 1,1,3-triethoxy- typically involves the reaction of nonene with triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Nonene, 1,1,3-triethoxy- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonene, 1,1,3-triethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The alkoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Nonene, 1,1,3-triethoxy- has several applications in scientific research, including:
Chemistry: It is used as a substrate in organic synthesis, particularly in the formation of complex molecules through multi-component reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Nonene, 1,1,3-triethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl orthoformate: A simpler orthoester with three methoxy groups.
Triethyl orthoformate: Similar to 4-Nonene, 1,1,3-triethoxy- but with a shorter carbon chain.
Triethyl orthoacetate: Another orthoester with different alkyl groups.
Uniqueness
4-Nonene, 1,1,3-triethoxy- is unique due to its longer carbon chain and specific alkoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
72152-76-2 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
(E,3R)-1,1,3-triethoxynon-4-ene |
InChI |
InChI=1S/C15H30O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h11-12,14-15H,5-10,13H2,1-4H3/b12-11+/t14-/m0/s1 |
Clé InChI |
GMJRSWGCHBIIBV-GETOMWPZSA-N |
SMILES isomérique |
CCCC/C=C/[C@@H](CC(OCC)OCC)OCC |
SMILES canonique |
CCCCC=CC(CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



